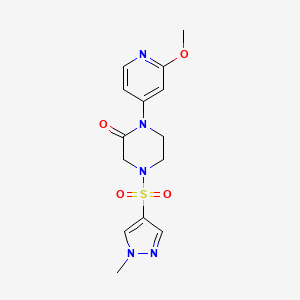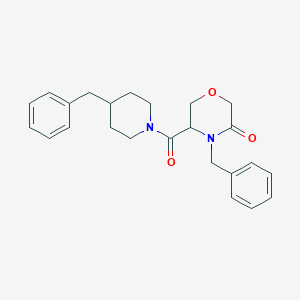
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide, also known as CPP-109, is a chemical compound that belongs to the class of drugs called GABAergic agents. It is a potent inhibitor of the enzyme responsible for breaking down the neurotransmitter gamma-Aminobutyric acid (GABA) in the brain. This inhibition leads to an increase in GABA levels, which can have a range of biochemical and physiological effects.
Mécanisme D'action
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide works by inhibiting the enzyme GABA-transaminase, which is responsible for breaking down GABA in the brain. This inhibition leads to an increase in GABA levels, which can have a range of effects, including reducing anxiety, promoting relaxation, and reducing the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
The increase in GABA levels caused by 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide can have a range of biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and its increase can lead to a reduction in neuronal activity, which can have a calming effect. This can be beneficial in the treatment of anxiety disorders, where excessive neuronal activity can lead to feelings of anxiety and panic. 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide has also been shown to reduce the reinforcing effects of drugs of abuse, which can help individuals overcome their addiction.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-transaminase, which makes it an ideal tool for studying the role of GABA in the brain. It is also relatively stable and can be stored for long periods without degradation. However, there are also some limitations to its use. 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. It can also have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide. One area of interest is its potential use in the treatment of anxiety disorders, depression, and schizophrenia. Further studies are needed to determine its efficacy and safety in these conditions. Another area of interest is its potential use in the treatment of addiction to other drugs, such as opioids and nicotine. Finally, there is also interest in developing new compounds that are more potent and selective inhibitors of GABA-transaminase than 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide. These compounds could have improved efficacy and fewer off-target effects, making them ideal tools for studying the role of GABA in the brain.
Conclusion:
In conclusion, 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide is a potent inhibitor of GABA-transaminase that has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating addiction to drugs such as cocaine, methamphetamine, and alcohol, and has potential uses in the treatment of anxiety disorders, depression, and schizophrenia. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide involves a series of chemical reactions. The starting material is 2-chloro-4-nitrophenol, which is reacted with 1-cyanocyclohexylamine to form 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide. The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in treating addiction to drugs such as cocaine, methamphetamine, and alcohol. 2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide works by reducing the reinforcing effects of these drugs, which can help individuals overcome their addiction. It has also been studied for its potential use in the treatment of anxiety disorders, depression, and schizophrenia.
Propriétés
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4/c1-11(15(21)19-16(10-18)7-3-2-4-8-16)24-14-6-5-12(20(22)23)9-13(14)17/h5-6,9,11H,2-4,7-8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTMFQPEWFDEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-nitrophenoxy)-N-(1-cyanocyclohexyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2929436.png)
![2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2929437.png)

![2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2929441.png)



![methyl 4-(N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate](/img/structure/B2929446.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2929448.png)

![3-({[(cyanomethyl)carbamoyl]methyl}amino)-N-propylbenzamide](/img/structure/B2929451.png)
![[1-Fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-yl] methanesulfonate](/img/structure/B2929452.png)
![3-cyclopentyl-7-[(1,4-dioxan-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2929457.png)
